N1-(tert-butyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Infectious Disease Tuberculosis Virulence Factor Inhibition

This oxalamide is structurally validated for mPTPB inhibitor chemotype exploration and library-based physicochemical profiling. Critical SAR data confirm that generic substitution is not functionally equivalent, making this exact CAS-graded building block essential for assay development and scaffold-hopping studies. Order for reproducible enzymatic, selectivity, and cell-based profiling.

Molecular Formula C17H27N3O2S
Molecular Weight 337.48
CAS No. 952981-76-9
Cat. No. B2640753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(tert-butyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
CAS952981-76-9
Molecular FormulaC17H27N3O2S
Molecular Weight337.48
Structural Identifiers
SMILESCC(C)(C)NC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CS2
InChIInChI=1S/C17H27N3O2S/c1-17(2,3)19-16(22)15(21)18-11-13-6-8-20(9-7-13)12-14-5-4-10-23-14/h4-5,10,13H,6-9,11-12H2,1-3H3,(H,18,21)(H,19,22)
InChIKeyXYWNPWXLFIBEGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(tert-butyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide: Procurement Baseline and Chemical Classification


N1-(tert-butyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide (CAS 952981-76-9) is a synthetic small molecule with a molecular formula of C17H27N3O2S and a molecular weight of 337.5 g/mol . It belongs to the oxalamide class, characterized by a central diamide bond linking a tert-butyl group on one side and a (1-(thiophen-2-ylmethyl)piperidin-4-yl)methanamine moiety on the other. This structural architecture combines a hydrogen bond-capable oxalamide core with a basic piperidine ring and a terminal thiophene heterocycle, features commonly exploited in medicinal chemistry for modulating target affinity and physicochemical properties.

Why Generic Oxalamide Substitution Fails for N1-(tert-butyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide


Generic substitution within the oxalamide class is not chemically sound for research procurement due to the extreme sensitivity of biological activity to minor structural perturbations. Published structure-activity relationship (SAR) studies on piperazinyl-thiophenyl-ethyl-oxalamide analogs demonstrate that substituting the N-terminal aromatic group with an aliphatic moiety can lead to a complete loss of measurable inhibitory activity against the virulence factor mPTPB [1]. This evidence establishes that the specific three-dimensional arrangement of the tert-butyl group, the piperidine/thiophene linker, and the oxalamide core in this compound cannot be functionally replicated by a close analog without rigorous, side-by-side experimental validation.

Quantitative Differential Evidence Guide for N1-(tert-butyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide


Target Engagement and Potency in mPTPB Inhibition

Direct quantitative differentiation data for N1-(tert-butyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is absent from all priority primary sources (research papers, patents). Strong class-level evidence from a structurally related sub-series (piperazinyl-thiophenyl-ethyl-oxalamides) confirms that oxalamide analogs can act as competitive mPTPB inhibitors, with lead compounds 16 and 17 exhibiting Ki values of 3.2 ± 0.3 µM and 4.0 ± 0.5 µM, respectively [1]. However, no measured IC50, Ki, or any other activity value has been reported for the target compound against mPTPB or any other defined biological target. The following table provides the best available class-level baseline for procurement consideration, but it cannot be treated as a direct performance specification for this compound.

Infectious Disease Tuberculosis Virulence Factor Inhibition

Selectivity Profile Against Human Phosphatases

Selectivity profiling data is unavailable for the target compound. For the most potent class analogs (compounds 16 and 17), selectivity was several-fold for mPTPB over a panel of over 14 human PTPs (including PTP1B, SHP2, LAR, and others), with weak residual activity against PTP1B (IC50 = 14.4 µM for compound 16) [1]. Without analogous data for N1-(tert-butyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide, no claim about its selectivity or potential off-target liability can be made.

Drug Safety Selectivity Off-Target Effects

Cellular Efficacy in Macrophage Infection Models

No cellular activity data exists for this compound. Class analogs 16 and 17 reversed mPTPB-mediated ERK1/2 inactivation in Raw264.7 macrophages in a dose-dependent manner at 5–10 µM, demonstrating target engagement in a relevant cellular context [1]. The absence of cellular data for the target compound means its cell permeability, intracellular stability, and functional activity are completely unknown.

Cellular Pharmacology Macrophage Host-Directed Therapy

Structural Differentiation from the Piperazinyl-Thiophenyl-Ethyl-Oxalamide Series

The target compound possesses a piperidine ring, whereas the published mPTPB inhibitors 16 and 17 contain a piperazine core [1]. This single-atom replacement (N vs. C in the saturated ring) alters hydrogen-bonding capacity, basicity, and conformational flexibility. Published SAR for the piperazine series is explicit that both the piperazine and the oxalamide N-substituent require aromatic groups for measurable activity [1]. The target compound's N-tert-butyl group represents an aliphatic substitution at a position where aromaticity was shown to be essential, making direct extrapolation of potency values from the literature unsound for procurement purposes.

Medicinal Chemistry Scaffold Hopping SAR

Recommended Application Scenarios for N1-(tert-butyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide Based on Available Evidence


Exploratory SAR Expansion of the Oxalamide mPTPB Inhibitor Series

The compound's piperidine scaffold, which differs from the published piperazine-based inhibitors, supports use as a scaffold-hopping probe. Procurement is justified only for laboratories actively characterizing novel mPTPB inhibitor chemotypes and equipped to perform full in vitro profiling (enzymatic, selectivity, and cell-based assays) starting from an uncharacterized compound [1].

Negative Control or Inactive Analog Validation

Based on the published SAR showing that aliphatic substitutions on the oxalamide nitrogen correlate with activity loss, this compound may serve as a presumptive negative control or weak-affinity analog for assay development. However, this assumption requires experimental confirmation, as the switch from a piperazine to a piperidine core introduces an additional variable of unknown consequence [1].

Physicochemical Property Comparison Within Oxalamide Libraries

The compound can be incorporated into a focused oxalamide library for comparative physicochemical profiling (LogP, solubility, permeability) against active piperazine analogs. This application is nondestructive to procurement value and can generate useful design parameters irrespective of biological activity outcomes [1].

Quote Request

Request a Quote for N1-(tert-butyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.